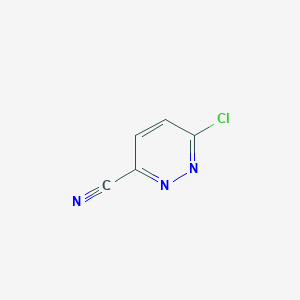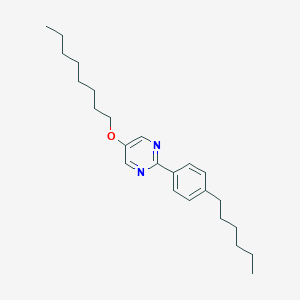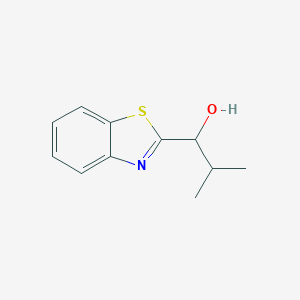
2-Benzothiazolemethanol,alpha-(1-methylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolemethanol,alpha-(1-methylethyl)-(9CI) is a chemical compound that has been widely researched for its potential applications in various fields. It is a white crystalline powder that is soluble in water and organic solvents. The compound is also known as 2-(1-methylethyl)-1,3-benzothiazol-6-ol and has the molecular formula C11H13NOS.
Mechanism Of Action
The mechanism of action of 2-Benzothiazolemethanol,alpha-(1-methylethyl)-(9CI) is not fully understood. However, studies have shown that the compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to scavenge free radicals, which can cause oxidative damage to cells and tissues.
Biochemical And Physiological Effects
Studies have shown that 2-Benzothiazolemethanol,alpha-(1-methylethyl)-(9CI) can have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with many diseases such as cancer, arthritis, and cardiovascular disease. The compound has also been shown to have antifungal and antibacterial properties, which make it a potential candidate for use as a disinfectant.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Benzothiazolemethanol,alpha-(1-methylethyl)-(9CI) in lab experiments is its ability to inhibit the activity of enzymes such as COX and LOX, which are important targets for drug development. The compound is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for research on 2-Benzothiazolemethanol,alpha-(1-methylethyl)-(9CI). One area of research is to further investigate its mechanism of action and identify its molecular targets. This will help to optimize its use in various applications such as drug development and materials science. Another area of research is to investigate its potential use as a pesticide and herbicide, which could provide a more sustainable alternative to traditional chemical pesticides. Finally, research could focus on developing new derivatives of the compound with improved properties and efficacy in various applications.
Synthesis Methods
The synthesis of 2-Benzothiazolemethanol,alpha-(1-methylethyl)-(9CI) involves the reaction of 2-mercaptobenzothiazole with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction yields the desired product, which can be purified by recrystallization. The synthesis method has been optimized to obtain a high yield and purity of the compound.
Scientific Research Applications
2-Benzothiazolemethanol,alpha-(1-methylethyl)-(9CI) has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, the compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In materials science, it has been researched for its ability to act as a corrosion inhibitor and as a component in polymer synthesis.
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-7(2)10(13)11-12-8-5-3-4-6-9(8)14-11/h3-7,10,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUBPBOAVXPHDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2S1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzothiazolemethanol,alpha-(1-methylethyl)-(9CI) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

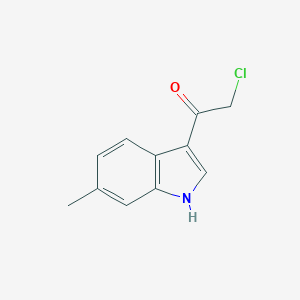
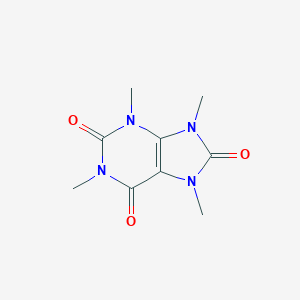
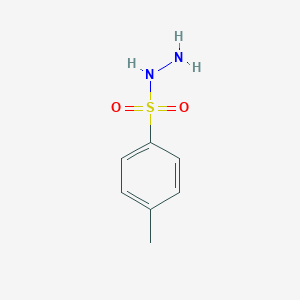
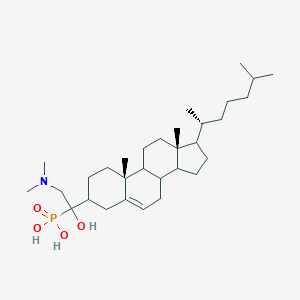

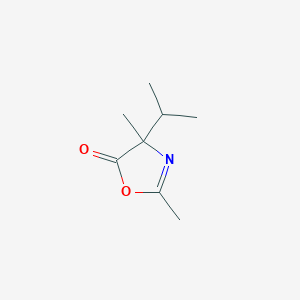
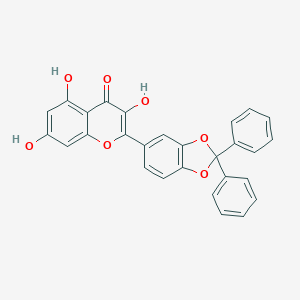



![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)
